molecular formula C12H13N5O2 B12188868 N-[4-methoxy-3-(tetrazol-1-yl)phenyl]cyclopropanecarboxamide

N-[4-methoxy-3-(tetrazol-1-yl)phenyl]cyclopropanecarboxamide

Cat. No.: B12188868
M. Wt: 259.26 g/mol
InChI Key: ALEWBDGKZOHJEH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxamide, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]- (9CI) typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxamide, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]- (9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Cyclopropanecarboxamide, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]- (9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopropanecarboxamide, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]- (9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanecarboxamide, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]- (9CI) is unique due to its specific combination of a cyclopropane ring, carboxamide group, methoxy-substituted phenyl ring, and tetrazole ring. This unique structure may confer distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C12H13N5O2

Molecular Weight

259.26 g/mol

IUPAC Name

N-[4-methoxy-3-(tetrazol-1-yl)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H13N5O2/c1-19-11-5-4-9(14-12(18)8-2-3-8)6-10(11)17-7-13-15-16-17/h4-8H,2-3H2,1H3,(H,14,18)

InChI Key

ALEWBDGKZOHJEH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CC2)N3C=NN=N3

Origin of Product

United States

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